1-(Bicyclo[3.2.2]nonan-1-yl)ethan-1-one
Description
1-(Bicyclo[3.2.2]nonan-1-yl)ethan-1-one is a bicyclic ketone characterized by a rigid [3.2.2]nonane framework with an acetyl group attached to the bridgehead carbon. Its synthesis typically involves intramolecular enol oxidative coupling reactions, which yield the bicyclic framework with high efficiency (yields >70%) but moderate diastereoselectivity . The compound’s rigidity and stereochemical features make it a valuable scaffold for drug discovery and materials science.
Properties
IUPAC Name |
1-(1-bicyclo[3.2.2]nonanyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-9(12)11-6-2-3-10(4-7-11)5-8-11/h10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQUQCRAOCSYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CCCC(CC1)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The following bicyclic ketones share structural similarities with 1-(Bicyclo[3.2.2]nonan-1-yl)ethan-1-one but differ in ring size, substitution patterns, and physicochemical properties:
Physicochemical and Reactivity Profiles
- Ring Strain and Stability: The [3.2.2] system exhibits lower ring strain compared to [2.2.2] and [3.2.1] systems due to its larger size, enhancing thermal stability . The [2.2.1]heptene derivative’s unsaturated structure introduces strain, increasing reactivity toward electrophiles or dienophiles .
- Solubility and Melting Points :
- Bicyclo[2.2.2]octane derivatives (e.g., 1-{bicyclo[2.2.2]octan-1-yl}ethan-1-one) are typically solids at room temperature, whereas unsaturated analogs (e.g., bicyclo[2.2.1]heptene derivatives) may exist as oils .
- The target compound’s rigid structure likely reduces solubility in polar solvents compared to smaller bicyclic systems.
Key Research Findings
- Synthetic Challenges: The [3.2.2]nonane system’s synthesis is efficient but suffers from diastereomeric mixture formation, necessitating advanced separation techniques .
- Commercial Availability : Bicyclo[2.2.2]octane-based ketones are more accessible, with suppliers like American Elements® offering gram-scale quantities .
- Reactivity Trends : Smaller, strained systems (e.g., [2.2.1]) exhibit higher reactivity, while larger systems ([3.2.2]) prioritize stability and structural rigidity .
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